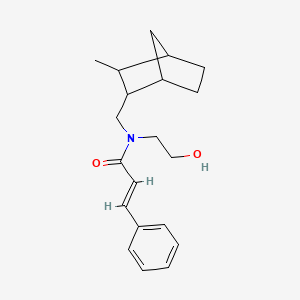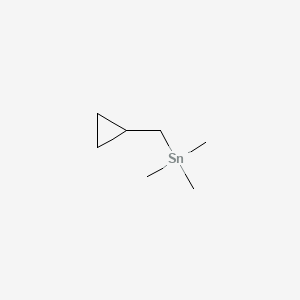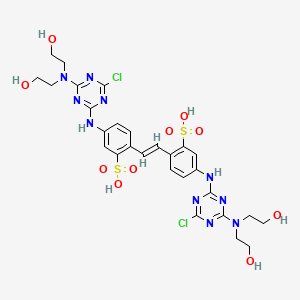
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride is a synthetic organic compound. It is characterized by the presence of a 2-propanol backbone substituted with a methylphenoxy group and a tetramethylpyrrolyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the 2-propanol backbone: This can be achieved through the reduction of acetone using a reducing agent like sodium borohydride.
Introduction of the m-methylphenoxy group: This step might involve a nucleophilic substitution reaction where a phenol derivative reacts with a suitable alkyl halide.
Attachment of the tetramethylpyrrolyl group: This could be done through a Friedel-Crafts alkylation reaction using a pyrrole derivative and an alkylating agent.
Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways or physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, free base: The non-hydrochloride form of the compound.
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, acetate: An ester derivative.
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, sulfate: A sulfate salt form.
Uniqueness
The hydrochloride form of the compound may offer unique properties such as enhanced solubility and stability compared to its free base or other salt forms. This can make it more suitable for certain applications, particularly in biological and medicinal research.
Eigenschaften
CAS-Nummer |
41457-03-8 |
|---|---|
Molekularformel |
C18H28ClNO2 |
Molekulargewicht |
325.9 g/mol |
IUPAC-Name |
1-(3-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-14-7-6-8-16(11-14)21-13-15(20)12-19-17(2,3)9-10-18(19,4)5;/h6-11,15,20H,12-13H2,1-5H3;1H |
InChI-Schlüssel |
IRYUTZVACSZVAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(CN2C(C=CC2(C)C)(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)

![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)


![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)



